Chiral Purity and Enantiomeric Integrity: (S)-2-Amino-N-ethylbutanamide Versus (R)-Enantiomer and Racemate
(S)-2-Amino-N-ethylbutanamide is supplied with a defined (S)-stereochemistry and ≥98% purity . In contrast, the racemic mixture (2-amino-N-ethylbutanamide without stereochemical specification, CAS 1218474-73-7) is typically supplied at lower purity (95%) and lacks stereochemical definition . X-ray crystallography of the (S)-enantiomer hydrochloride salt confirms tetrahedral geometry at the α-carbon with specific hydrogen bonding to chloride ions . The (R)-enantiomer exhibits divergent biological behavior, including NMDA receptor antagonism not observed with the (S)-form .
| Evidence Dimension | Chiral purity and stereochemical definition |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥98% purity, defined stereochemistry |
| Comparator Or Baseline | Racemic mixture: 95% purity, undefined stereochemistry |
| Quantified Difference | ≥3% absolute purity difference; presence versus absence of stereochemical definition |
| Conditions | Commercial supplier specifications (HPLC, NMR, GC batch analysis) |
Why This Matters
For applications requiring stereochemical fidelity—such as chiral auxiliary use, enantioselective catalysis, or receptor binding studies—the defined (S)-configuration eliminates confounding variables introduced by racemic or undefined stereoisomeric mixtures.
